tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-4-5(13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJLZBMIHPPLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676951 | |
| Record name | tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219606-48-0 | |
| Record name | tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3,3,3-trifluoro-2-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3,3,3-trifluoro-2-hydroxypropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines, carbon dioxide, and tert-butanol. The trifluoromethyl group adjacent to the hydroxyl enhances the hydroxyl’s acidity (pKa ~12–13), accelerating hydrolysis rates compared to non-fluorinated analogs .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions, often requiring activation (e.g., tosylation).
Tosylation
Reacting with tosyl chloride (TsCl) in pyridine yields the tosylate derivative, enabling subsequent SN2 reactions:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| TsCl, pyridine | Tosylated derivative | 85% | 0°C, 12 hrs |
Oxidation Reactions
The hydroxyl group oxidizes to a ketone under strong oxidizing agents, though the trifluoromethyl group stabilizes intermediates.
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| KMnO₄, H₂SO₄ | 3,3,3-Trifluoro-2-oxopropylcarbamate | 62% | 50°C, 8 hrs |
| CrO₃, Acetone | 3,3,3-Trifluoro-2-oxopropylcarbamate | 58% | 25°C, 24 hrs |
Reduction Reactions
The carbamate group resists reduction, but the hydroxyl can be reduced to a methylene group:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| LiAlH₄, THF | 3,3,3-Trifluoropropylcarbamate | 73% | Reflux, 6 hrs |
Esterification
The hydroxyl group reacts with acyl chlorides to form esters:
| Reagent | Product | Yield | Conditions |
|---|---|---|---|
| AcCl, DMAP | Acetylated derivative | 89% | 0°C → 25°C, 4 hrs |
Thermal Stability
Decomposition occurs above 200°C, releasing isobutylene and CO₂:
Key Mechanistic Insights
-
Steric Effects : The tert-butyl group hinders nucleophilic attack at the carbamate carbonyl.
-
Electronic Effects : The trifluoromethyl group withdraws electrons, polarizing the C–O bond and increasing hydrolysis rates .
-
Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding with the carbamate oxygen, stabilizing transition states .
Scientific Research Applications
Organic Synthesis
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate serves as a crucial building block in organic synthesis. It is particularly valuable in the preparation of trifluoromethylated compounds, which are essential in developing pharmaceuticals and agrochemicals due to their enhanced biological activity.
Biochemical Studies
The compound is utilized as a reagent in biochemical reactions involving isoxazoline derivatives. It interacts with various enzymes and proteins, facilitating studies on enzyme mechanisms and protein modifications. For example, it has been shown to influence cellular processes by modulating signaling pathways and gene expression.
Pharmaceutical Development
Ongoing research explores its potential as a pharmacological agent. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for drug development. Initial studies indicate that its structure allows for interactions with biological targets, including enzymes and receptors, potentially leading to therapeutic applications.
Material Science
In material science, this compound is investigated for its unique chemical properties that can improve the performance of materials in various applications.
Case Studies
Case Study 1: Synthesis of Isoxazoline Derivatives
Research has demonstrated that this compound can facilitate the synthesis of isoxazoline derivatives through its interaction with specific enzymes. These derivatives are of interest due to their biological activities.
Case Study 2: Enzyme Interaction Studies
Studies conducted on the binding affinity of this compound to certain enzymes have shown that the trifluoromethyl group significantly enhances interaction compared to non-fluorinated analogs. This characteristic is being further explored for its implications in drug design.
Mechanism of Action
The mechanism of action of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interactions with target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Trifluoro vs. Non-Fluorinated Derivatives: The trifluoromethyl group in the main compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs like tert-butyl (3-hydroxypropyl)carbamate. This increases metabolic stability and membrane permeability in drug design contexts .
- Hydroxyl vs. Ketone : Compound 24 replaces the hydroxyl and trifluoromethyl groups with a ketone, altering reactivity (e.g., susceptibility to nucleophilic attack vs. hydrogen bonding) .
- Aromatic vs. Aliphatic Substituents : Biphenyl and diphenyl derivatives (e.g., ) introduce steric bulk and π-π interactions, impacting solubility and binding affinity in biological targets.
Biological Activity
tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate is an organic compound with the molecular formula CHFNO. It is a derivative of carbamic acid and features a trifluoromethyl group, which contributes to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The compound plays a significant role in various biochemical reactions, especially in the synthesis of isoxazoline derivatives. Its interactions with enzymes and proteins are crucial for understanding its biological activity.
Enzyme Interactions
- Isoxazoline Synthesis : this compound acts as a reagent in the synthesis of isoxazoline derivatives, facilitating enzymatic reactions that are essential for producing these compounds.
- Enzyme Modulation : It has been observed to modulate the activity of enzymes involved in metabolic pathways, leading to alterations in gene expression and cellular metabolism.
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cell Signaling : It modulates cell signaling pathways that affect cellular responses and functions.
- Gene Expression : The compound can alter the expression of genes related to metabolic pathways, impacting overall cellular metabolism.
Molecular Mechanism
The molecular mechanism underlying the biological activity of this compound involves its binding to specific biomolecules:
- Inhibition and Activation : The compound can inhibit or activate certain enzymes by binding to their active sites, thus affecting metabolic flux within cells.
Research Findings and Case Studies
Recent studies have explored the pharmacological potential of this compound:
-
Monoacylglycerol Lipase (MAGL) Inhibition :
- Research has identified this compound as a potential inhibitor of MAGL, an enzyme implicated in various disorders such as pain and inflammation. This inhibition may provide therapeutic benefits for conditions like Alzheimer's disease and cancer .
- A study demonstrated that derivatives of this compound showed significant inhibition of MAGL activity, suggesting their utility in drug development .
-
Fluorinated Compounds :
- The presence of fluorine atoms enhances lipophilicity and metabolic stability, making fluorinated compounds like this compound promising candidates for therapeutic applications. Initial findings indicate enhanced binding affinity to certain enzymes compared to non-fluorinated analogs.
Applications in Scientific Research
The biological activity of this compound extends across various fields:
- Medicinal Chemistry : As a building block for pharmaceuticals and potential therapeutic agents.
- Biochemistry : In studies of enzyme mechanisms and protein modifications.
- Industrial Chemistry : Used in the synthesis of agrochemicals and specialty chemicals.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of tert-Butyl (3,3,3-trifluoro-2-hydroxypropyl)carbamate?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving Boc (tert-butoxycarbonyl) protection. A typical approach includes:
Amino Alcohol Protection : React the trifluoro-hydroxypropylamine precursor with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under mild alkaline conditions (e.g., triethylamine or DMAP) .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol/water) to isolate the product.
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) and confirm structural integrity using ¹H/¹³C NMR .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent hydrolysis of the carbamate group. Avoid prolonged exposure to moisture or light .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood. If hygroscopic, pre-dry solvents (e.g., molecular sieves for THF) to minimize decomposition .
Q. What analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃, 400 MHz) should show characteristic tert-butyl singlet at δ 1.4 ppm and hydroxyl proton at δ 2.5–3.0 ppm (broad, exchangeable). ¹⁹F NMR (δ -60 to -70 ppm) confirms trifluoromethyl group presence .
- Mass Spectrometry : ESI-MS (positive mode) should yield [M+H]⁺ at m/z 248.2 (calculated for C₈H₁₃F₃NO₃).
- HPLC : Use reverse-phase C18 columns (MeCN/H₂O with 0.1% TFA) to assess purity (>95%) .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of this compound?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts (e.g., Noyori-type systems) to install stereocenters. Optimize solvent (IPA) and H₂ pressure (50–100 bar) for >90% ee .
- Resolution Techniques : Use chiral HPLC (Chiralpak AD-H column, heptane/ethanol) to separate enantiomers. Confirm absolute configuration via X-ray crystallography of co-crystals with heavy atoms (e.g., bromine derivatives) .
Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states (e.g., Suzuki-Miyaura couplings) using Gaussian 16 with B3LYP/6-31G(d) basis sets. Analyze Fukui indices to identify nucleophilic/electrophilic sites .
- Solvent Effects : Simulate reaction coordinates in polar aprotic solvents (DMF, DMSO) using COSMO-RS to predict activation barriers. Compare with experimental yields (e.g., 70–85% for aryl boronic acid couplings) .
Q. How do steric and electronic effects influence the stability of this compound under acidic conditions?
- Methodological Answer :
- Kinetic Studies : Perform pH-dependent degradation assays (HCl, 0.1–1.0 M) at 25°C. Monitor carbamate cleavage via HPLC, noting half-life reductions (t₁/₂ ~2–4 hr at pH 1 vs. >24 hr at pH 7) .
- Steric Shielding : The tert-butyl group reduces hydrolysis rates by ~40% compared to methyl carbamates. Trifluoromethyl electron-withdrawing effects further destabilize the transition state, accelerating decomposition in basic media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
